
N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide, commonly known as ACT or ML-297, is a chemical compound that has recently gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of certain ion channels in the body.
Mécanisme D'action
ACT binds to the TMEM16A ion channel and activates it, leading to an increase in intracellular calcium levels and subsequent physiological responses. The exact mechanism by which ACT interacts with TMEM16A is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
ACT has been shown to induce smooth muscle contraction in various tissues such as the trachea, bladder, and uterus. It also stimulates secretion in the airways and gastrointestinal tract. In addition, ACT has been found to enhance neuronal excitability in the hippocampus and amygdala. These effects are mediated by the activation of TMEM16A ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACT in lab experiments is its high potency and selectivity for TMEM16A, which allows for precise and specific activation of this ion channel. However, one limitation is that ACT is not orally bioavailable and must be administered via injection or other invasive methods. In addition, the long-term effects of ACT on the body are not fully understood and require further investigation.
Orientations Futures
There are several future directions for research on ACT. One area of interest is the development of more potent and selective TMEM16A agonists that can be used as therapeutic agents for diseases such as hypertension, asthma, and cystic fibrosis. Another area of research is the investigation of the role of TMEM16A in cancer, as recent studies have suggested that this ion channel may play a role in tumor growth and metastasis. Finally, further studies are needed to elucidate the exact mechanism by which ACT interacts with TMEM16A and to identify potential side effects of its long-term use.
Méthodes De Synthèse
The synthesis of ACT is a multi-step process that involves several chemical reactions. The starting material is 4-chlorobenzylamine, which is reacted with cyclohexanone to yield the intermediate product, 4-(cyclohexylamino)benzyl alcohol. This intermediate is then reacted with methyl isothiocyanate to form the thiolane ring, and finally, the amide group is introduced by reacting the intermediate with acetic anhydride. The final product is purified by column chromatography to obtain pure ACT.
Applications De Recherche Scientifique
ACT has been found to be a potent and selective agonist of the TMEM16A ion channel, which is involved in various physiological processes such as smooth muscle contraction, secretion, and neuronal excitability. TMEM16A is also implicated in diseases such as hypertension, asthma, and cystic fibrosis. Therefore, ACT has the potential to be used as a pharmacological tool for studying the function of TMEM16A in these diseases and for developing new therapies.
Propriétés
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-10(17)15-12-3-5-13(6-4-12)16(2)14(18)11-7-8-19-9-11/h11-13H,3-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYRKXXHXSKYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
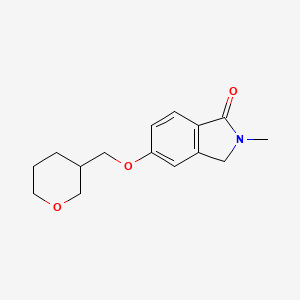
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)

![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
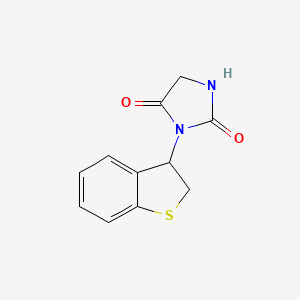
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
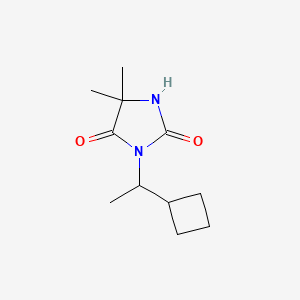
![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
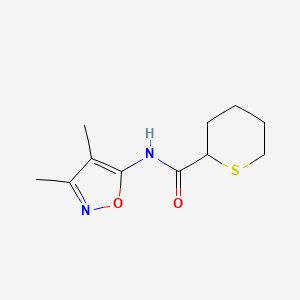
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
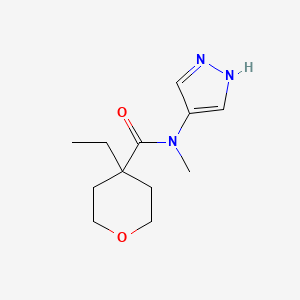
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)